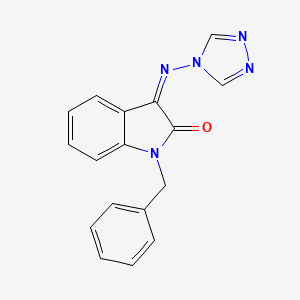![molecular formula C15H20N2O B3840887 1-[5-(3-methylphenoxy)pentyl]-1H-imidazole CAS No. 5322-79-2](/img/structure/B3840887.png)
1-[5-(3-methylphenoxy)pentyl]-1H-imidazole
Overview
Description
1-[5-(3-methylphenoxy)pentyl]-1H-imidazole, also known as AM251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). This compound is widely used in scientific research to investigate the function of the endocannabinoid system and its role in various physiological and pathological processes.
Mechanism of Action
1-[5-(3-methylphenoxy)pentyl]-1H-imidazole is a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and peripheral nervous system. The CB1 receptor is activated by endocannabinoids, such as anandamide and 2-arachidonoylglycerol, and by exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. Activation of the CB1 receptor leads to various physiological effects, such as pain relief, appetite stimulation, and mood alteration. 1-[5-(3-methylphenoxy)pentyl]-1H-imidazole blocks the activation of the CB1 receptor by endocannabinoids and exogenous cannabinoids, thereby preventing their physiological effects.
Biochemical and Physiological Effects:
1-[5-(3-methylphenoxy)pentyl]-1H-imidazole has been shown to have various biochemical and physiological effects in scientific research. For example, 1-[5-(3-methylphenoxy)pentyl]-1H-imidazole has been shown to reduce food intake and body weight in animal models of obesity and to improve glucose tolerance in animal models of diabetes. 1-[5-(3-methylphenoxy)pentyl]-1H-imidazole has also been shown to have analgesic effects in animal models of pain and to reduce anxiety-like behavior in animal models of anxiety.
Advantages and Limitations for Lab Experiments
1-[5-(3-methylphenoxy)pentyl]-1H-imidazole has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows for the specific investigation of the endocannabinoid system without interference from other signaling pathways. 1-[5-(3-methylphenoxy)pentyl]-1H-imidazole is also relatively stable and can be administered orally or intravenously. However, there are some limitations to the use of 1-[5-(3-methylphenoxy)pentyl]-1H-imidazole in lab experiments. For example, 1-[5-(3-methylphenoxy)pentyl]-1H-imidazole has a relatively short half-life, which requires frequent dosing. Additionally, 1-[5-(3-methylphenoxy)pentyl]-1H-imidazole may have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are many future directions for the use of 1-[5-(3-methylphenoxy)pentyl]-1H-imidazole in scientific research. One area of interest is the investigation of the role of the endocannabinoid system in neurological disorders, such as epilepsy and multiple sclerosis. Another area of interest is the investigation of the role of the endocannabinoid system in cancer, as some studies have suggested that endocannabinoids may have anti-tumor effects. Additionally, there is interest in the development of more selective CB1 receptor antagonists, which may have fewer off-target effects and greater therapeutic potential. Overall, the use of 1-[5-(3-methylphenoxy)pentyl]-1H-imidazole and other CB1 receptor antagonists in scientific research holds great promise for advancing our understanding of the endocannabinoid system and its role in health and disease.
Scientific Research Applications
1-[5-(3-methylphenoxy)pentyl]-1H-imidazole is widely used in scientific research to investigate the function of the endocannabinoid system and its role in various physiological and pathological processes. The endocannabinoid system is a complex signaling system that regulates many physiological processes, including pain, appetite, mood, and immune function. Dysregulation of the endocannabinoid system has been implicated in various diseases, such as obesity, diabetes, and neurological disorders.
properties
IUPAC Name |
1-[5-(3-methylphenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-14-6-5-7-15(12-14)18-11-4-2-3-9-17-10-8-16-13-17/h5-8,10,12-13H,2-4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRHNVRMNBVYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396405 | |
| Record name | 1-[5-(3-methylphenoxy)pentyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Methylphenoxy)pentyl]imidazole | |
CAS RN |
5322-79-2 | |
| Record name | 1-[5-(3-methylphenoxy)pentyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene](/img/structure/B3840835.png)

![5-nitro-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B3840855.png)

![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3840864.png)


![5-bromo-1H-indole-2,3-dione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B3840893.png)


![1-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B3840904.png)
